Tetramethylene dithiocyanate
Description
Tetramethylene dithiocyanate (chemical formula: $ \text{C}5\text{H}8\text{N}2\text{S}2 $) is an organic compound featuring two thiocyanate (-SCN) groups attached to a four-carbon (tetramethylene) chain. Thiocyanates are widely used in industrial applications, including biocides, polymer synthesis, and organic intermediates .
Properties
IUPAC Name |
4-thiocyanatobutyl thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S2/c7-5-9-3-1-2-4-10-6-8/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOXAONWZOPJRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCSC#N)CSC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325631 | |
| Record name | Butane-1,4-diyl bis(thiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7346-35-2 | |
| Record name | NSC514207 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane-1,4-diyl bis(thiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylene dithiocyanate can be synthesized through several methods. One common approach involves the reaction of tetramethylene diamine with thiophosgene in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the dithiocyanate groups.
Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow process. This method ensures a consistent supply of the compound and allows for better control over reaction conditions. The use of automated systems also minimizes the risk of contamination and improves the overall yield of the product.
Chemical Reactions Analysis
Kinetic Analysis of Cyanide Ion Reaction
Kinetic studies reveal the reaction between TMTD and CN⁻ follows pseudo-first-order kinetics under controlled conditions :
| Parameter | Range/Value | Order |
|---|---|---|
| [TMTD] | 5.00 × 10⁻⁵ – 10.00 × 10⁻⁵ M | 1st |
| [KCN] | 1.30 × 10⁻⁴ – 15.30 × 10⁻⁴ M | ~1st |
| Temperature | 5.0 – 25.0 °C | – |
Key findings:
-
The reaction occurs in two stages, with the first stage rate-limited by CN⁻ concentration .
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Activation energy decreases with increasing temperature, favoring TMTS formation at ambient conditions .
3.1. Thiocyanation Pathways
TMTS’s reactivity aligns with broader thiocyanate chemistry:
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Radical-mediated thiocyanation : Photoredox catalysis generates SCN radicals for C–SCN bond formation, as seen in δ-thiocyanato alcohol synthesis .
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Metal-complex interactions : Ruthenium and rhenium tetrazine complexes react regioselectively with SCN⁻, forming triazine chalcogenones .
3.2. Stability and Decomposition
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TMTS exhibits greater thermal stability than aliphatic dithiocyanates due to its cyclic structure.
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In contrast, tetracyanoethylene (TCNE) derivatives decompose via zwitterionic intermediates and proton-transfer pathways .
Structural and Spectroscopic Insights
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Coordination chemistry : TMTS analogs, such as [Pb(R-terpy)(SCN)₂], show SCN⁻ acting as a bridging ligand in coordination polymers .
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Spectroscopy : UV-vis studies of TMTS synthesis confirm intermediate formation, with absorption peaks correlating to SCN⁻ ligand transitions .
Industrial and Environmental Relevance
Scientific Research Applications
Tetramethylene dithiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound has been studied for its potential antimicrobial properties, making it a candidate for use in disinfectants and preservatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: this compound is used in the production of polymers and other materials, where its unique chemical properties can enhance the performance of the final product.
Mechanism of Action
The mechanism by which tetramethylene dithiocyanate exerts its effects involves the interaction of its thiocyanate groups with biological molecules. These interactions can disrupt cellular processes, leading to the inhibition of microbial growth. The compound’s ability to form strong bonds with sulfur-containing enzymes and proteins is a key factor in its antimicrobial activity.
Comparison with Similar Compounds
Structural and Physical Properties
The chain length and functional group arrangement significantly influence the physical and chemical behavior of dithiocyanates. Below is a comparative analysis:
Key Observations :
- Solubility : Longer-chain dithiocyanates (e.g., tetramethylene) exhibit reduced solubility in common solvents compared to methylene or ethylene analogs, necessitating specialized solvents (e.g., methanesulfonic acid) for reactions .
- Functional Groups : Unlike hexamethylene diisocyanate (NCO groups), dithiocyanates (SCN groups) are less reactive toward amines but participate in cyclization and nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
